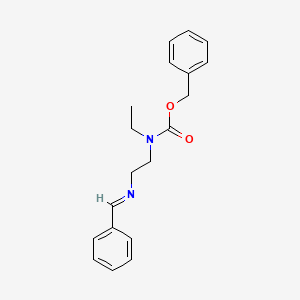
Benzyl 2-(benzylideneamino)ethyl(ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(benzylideneamino)ethyl(ethyl)carbamate is an organic compound with the molecular formula C19H22N2O2 and a molecular weight of 310.39 g/mol . This compound is characterized by the presence of a benzylideneamino group and a carbamate group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-(benzylideneamino)ethyl(ethyl)carbamate typically involves the reaction of benzylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which then reacts with benzaldehyde to form the final product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(benzylideneamino)ethyl(ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the benzylideneamino group to an amine group.
Substitution: The benzylideneamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of benzyl 2-(aminoethyl)ethylcarbamate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-(benzylideneamino)ethyl(ethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of benzyl 2-(benzylideneamino)ethyl(ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The benzylideneamino group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-(benzylideneamino)ethylcarbamate
- Benzyl 2-(aminoethyl)ethylcarbamate
- Benzyl 2-(benzylideneamino)ethyl(methyl)carbamate
Uniqueness
Benzyl 2-(benzylideneamino)ethyl(ethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
Benzyl 2-(benzylideneamino)ethyl(ethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of benzaldehyde derivatives with ethyl carbamate. The resulting structure features a carbamate moiety linked to a benzylidene amine, which is crucial for its biological activity. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against various strains. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at varying concentrations.
- Cytotoxicity : The compound's cytotoxic effects have been evaluated using human cancer cell lines, such as HepG2 (liver carcinoma). IC50 values indicate the concentration required to inhibit cell growth by 50%. For example, some derivatives have shown IC50 values in the range of 10-60 µg/mL, suggesting moderate to strong cytotoxicity.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, although further research is needed to elucidate the mechanisms involved.
Case Studies and Research Findings
- Antibacterial Activity :
- Cytotoxicity Assessment :
- Anti-inflammatory Effects :
Data Table: Biological Activity Summary
| Biological Activity | Tested Strains/Cell Lines | IC50/Minimum Inhibitory Concentration (µg/mL) | Observations |
|---|---|---|---|
| Antibacterial | E. coli, S. aureus | 15-30 (zone diameter) | Effective inhibition |
| Cytotoxicity | HepG2 | ~20 | Significant reduction in viability |
| Anti-inflammatory | In vitro models | Not quantified | Decreased cytokine levels |
Properties
Molecular Formula |
C19H22N2O2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
benzyl N-[2-(benzylideneamino)ethyl]-N-ethylcarbamate |
InChI |
InChI=1S/C19H22N2O2/c1-2-21(14-13-20-15-17-9-5-3-6-10-17)19(22)23-16-18-11-7-4-8-12-18/h3-12,15H,2,13-14,16H2,1H3 |
InChI Key |
IROXHDLADBZTTL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN=CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















